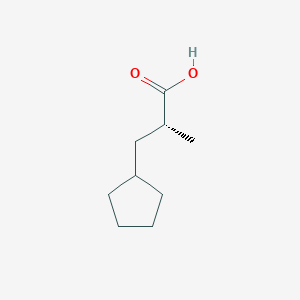
(2R)-3-Cyclopentyl-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Cyclopentyl-2-methylpropanoic acid, also known as CPMA, is a chemical compound that has been studied for its potential use in scientific research. It is a chiral molecule with a cyclopentane ring and a methyl group attached to the second carbon atom. CPMA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of (2R)-3-Cyclopentyl-2-methylpropanoic acid is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been found to increase the levels of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anticonvulsant, neuroprotective, and anti-inflammatory properties. It has also been found to have analgesic effects, making it a potential treatment for pain.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-3-Cyclopentyl-2-methylpropanoic acid in lab experiments is its potential as a treatment for a variety of neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to study.
Future Directions
There are several potential future directions for the study of (2R)-3-Cyclopentyl-2-methylpropanoic acid. One area of research could focus on its potential use as a treatment for other neurological disorders, such as Parkinson's disease. Another area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be conducted to determine the optimal dosage and administration of this compound for different conditions.
Synthesis Methods
(2R)-3-Cyclopentyl-2-methylpropanoic acid can be synthesized through a variety of methods, including the reaction of cyclopentanone with methylmagnesium bromide, followed by the addition of a chiral auxiliary. Another method involves the reaction of cyclopentanone with diethyl malonate, followed by the addition of a methyl group and a chiral auxiliary.
Scientific Research Applications
(2R)-3-Cyclopentyl-2-methylpropanoic acid has been studied for its potential use in a variety of scientific research applications. It has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Properties
IUPAC Name |
(2R)-3-cyclopentyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQLLMVFOYOIGG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609660.png)
![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/no-structure.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2609663.png)
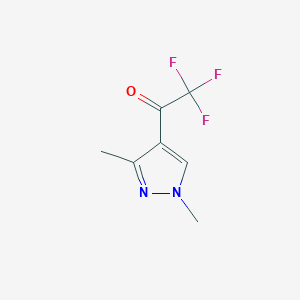
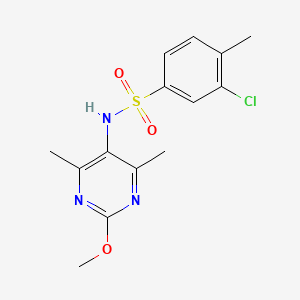
![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)

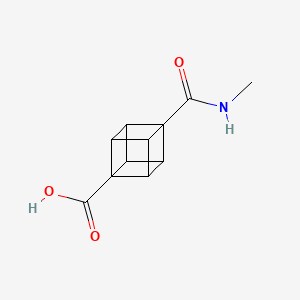
![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)
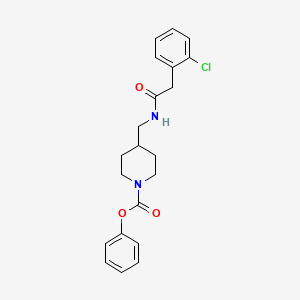
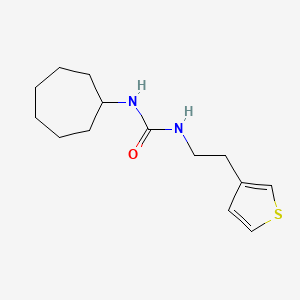


![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)
